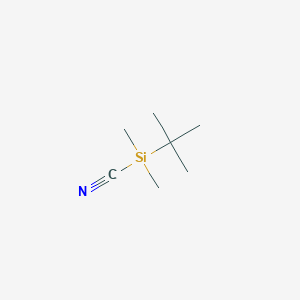

tert-Butyldimethylsilyl cyanide

Description

Significance and Role as a Key Synthetic Reagent

The primary significance of tert-Butyldimethylsilyl cyanide lies in its role as a robust and effective cyanation agent, particularly for the cyanosilylation of carbonyl compounds. chemicalbook.comsmolecule.com It reacts with aldehydes and ketones, typically in the presence of a Lewis acid or base catalyst, to produce silylated cyanohydrins. chemicalbook.comsmolecule.com These products are valuable synthetic intermediates, and those derived from TBDMSCN exhibit greater stability compared to adducts formed from less bulky reagents like cyanotrimethylsilane. chemicalbook.comsmolecule.com

The steric bulk of the tert-butyldimethylsilyl group is a key feature, allowing for high reactivity and selectivity, especially with sterically hindered ketones. chemicalbook.comsigmaaldrich.comuky.edu Studies have shown that the addition of TBDMSCN to substrates such as 2,2-dimethylcyclohexanone (B156460) and 2,2,6,6-tetramethylcyclohexanone (B74775) proceeds efficiently where other reagents may fail. chemicalbook.comsigmaaldrich.com This reactivity is often catalyzed by zinc iodide (ZnI2) or a combination of potassium cyanide and 18-crown-6 (B118740). chemicalbook.comuky.edu

Beyond carbonyl additions, TBDMSCN is employed in the ring-opening of epoxides to furnish β-isonitrile alcohols, further expanding its synthetic utility. chemicalbook.comcookechem.com Its application in chelation-controlled stereoselective synthesis highlights its importance in constructing complex chiral molecules. chemicalbook.comsmolecule.com For instance, its use in the cyanosilylation of enantiopure 4-oxoazetidine-2-carbaldehydes demonstrates its utility in asymmetric synthesis. chemicalbook.comsigmaaldrich.com The compound also serves as a reagent in the synthesis of other valuable molecules, such as nitryl cyanide, when reacted with nitronium tetrafluoroborate (B81430). sciencemadness.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 56522-24-8 sigmaaldrich.com |

| Molecular Formula | C₇H₁₅NSi guidechem.com |

| Molecular Weight | 141.29 g/mol cookechem.comsigmaaldrich.com |

| Melting Point | 76-79 °C chemicalbook.comsigmaaldrich.com |

| Boiling Point | 163–167 °C at 760 mmHg chemicalbook.com |

| Solubility | Soluble in organic solvents such as methylene (B1212753) chloride, THF, and chloroform. chemicalbook.comcookechem.com |

| Reactivity | Reacts rapidly with water and protic solvents. chemicalbook.comcookechem.com |

Historical Development and Evolution of its Synthetic Utility

The development of silyl (B83357) cyanides as synthetic reagents is rooted in the need for effective and manageable sources of the cyanide nucleophile. thieme-connect.dewikipedia.org Historically, the preparation of silyl cyanides often involved the reaction of a silyl chloride with a cyanide source. thieme-connect.de Early methods frequently employed silver(I) cyanide, which, while effective due to the precipitation of silver(I) chloride driving the reaction equilibrium, was also prohibitively expensive for large-scale use. thieme-connect.de

The evolution of this class of reagents saw the exploration of more economical cyanide sources like sodium or potassium cyanide, often requiring specific reaction conditions, such as the use of polar aprotic solvents or phase-transfer catalysts, to achieve good yields. thieme-connect.degoogle.com Trimethylsilyl (B98337) cyanide (TMSCN) became a widely used reagent for many applications, including the conversion of aldehydes and ketones to silylated cyanohydrins. orgsyn.orgacs.org

However, the limitations of TMSCN, particularly the relative instability of its cyanohydrin adducts in certain contexts, paved the way for the development of sterically bulkier silyl cyanides. The introduction of the tert-butyldimethylsilyl (TBDMS) group, popularized by E.J. Corey in the early 1970s for the protection of alcohols, offered a template for a more robust reagent. organic-chemistry.org The resulting this compound provided a solution to challenges encountered with less hindered silyl cyanides. Its enhanced ability to react with sterically congested ketones and the increased stability of the resulting protected cyanohydrins marked a significant advancement in the synthetic utility of silyl cyanides. chemicalbook.comuky.edu This evolution represents a shift towards designing reagents with tailored steric and electronic properties to achieve specific and often challenging synthetic transformations.

Table 2: Selected Synthetic Applications of this compound

| Reaction Type | Substrate(s) | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Cyanosilylation | Aldehydes, Ketones | Lewis Acid (e.g., ZnI₂) or Base (e.g., KCN/18-crown-6) | Silylated cyanohydrins | chemicalbook.comsmolecule.com |

| Cyanosilylation of Hindered Ketones | 2,2-dimethylcyclohexanone, 2,2,6-trimethylcyclohexanone | ZnI₂ | Protected cyanohydrins | chemicalbook.comsigmaaldrich.comuky.edu |

| Epoxide Opening | Epoxides | Zinc iodide | β-isonitrile alcohols | chemicalbook.comsmolecule.com |

| Asymmetric Synthesis | Enantiopure 4-oxoazetidine-2-carbaldehydes | N/A | Chiral silylated cyanohydrins | chemicalbook.comsigmaaldrich.com |

| Reagent Synthesis | Nitronium tetrafluoroborate | Nitromethane, -30°C | Nitryl cyanide | sciencemadness.org |

Structure

3D Structure

Properties

IUPAC Name |

[tert-butyl(dimethyl)silyl]formonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NSi/c1-7(2,3)9(4,5)6-8/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAKIXKDPQTVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404114 | |

| Record name | tert-Butyldimethylsilyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56522-24-8 | |

| Record name | tert-Butyldimethylsilyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56522-24-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Mechanistic Studies of Tert Butyldimethylsilyl Cyanide

Cyanosilylation Reaction Mechanisms

The addition of the silyl (B83357) cyanide to a carbonyl group, known as cyanosilylation, results in the formation of an O-silylated cyanohydrin. This transformation can be catalyzed by either Lewis acids or Lewis bases, each proceeding through a different mechanistic route.

Lewis Acid-Catalyzed Pathways with Carbonyl Compounds

In the presence of a Lewis acid, the cyanosilylation of carbonyl compounds such as aldehydes and ketones is significantly accelerated. The generally accepted mechanism involves the activation of the carbonyl compound by the Lewis acid. nih.govrsc.org

The key steps are as follows:

Activation of the Carbonyl: The Lewis acid (e.g., ZnI₂, Ti(OiPr)₄, FeCl₃) coordinates to the oxygen atom of the carbonyl group. organic-chemistry.orgnih.gov This coordination enhances the electrophilicity of the carbonyl carbon by withdrawing electron density. rsc.org

Nucleophilic Attack: The cyanide moiety of TBDMSCN, which is a relatively weak nucleophile, then attacks the activated and now more electrophilic carbonyl carbon.

Formation of the Adduct: This attack breaks the carbon-oxygen π-bond, leading to the formation of a metal-alkoxide intermediate.

Silyl Transfer and Catalyst Regeneration: An intramolecular transfer of the tert-butyldimethylsilyl group to the newly formed alkoxide oxygen occurs, yielding the final O-silylated cyanohydrin product and regenerating the Lewis acid catalyst.

Bifunctional catalysts, which possess both Lewis acidic and Lewis basic sites, have been developed to promote this reaction efficiently. For instance, a catalyst system composed of an N-oxide (Lewis base) and titanium isopropoxide (Lewis acid) demonstrates a dual activation mechanism where the titanium center activates the ketone, while the N-oxide activates the TBDMSCN. organic-chemistry.orgnih.gov

Table 1: Examples of Lewis Acid-Catalyzed Cyanosilylation of Ketones

| Ketone Substrate | Lewis Acid Catalyst | Product Yield | Reference |

| 2,2-Dimethylcyclohexanone (B156460) | ZnI₂ | Good | organic-chemistry.org |

| 2,2,6-Trimethylcyclohexanone | ZnI₂ | Good | organic-chemistry.org |

| Various Aromatic/Aliphatic Ketones | N-oxide/Ti(OiPr)₄ | 42-97% | organic-chemistry.org |

Lewis Base-Catalyzed Pathways with Carbonyl Compounds

Lewis bases can also effectively catalyze the cyanosilylation of carbonyl compounds, but through a mechanism that involves the activation of the silyl cyanide reagent itself. researchgate.netresearchgate.net

The mechanistic pathway is proposed to involve:

Activation of TBDMSCN: The Lewis base (e.g., lithium acetate (B1210297), phosphines, amines) interacts with the silicon atom of TBDMSCN. researchgate.netresearchgate.net This interaction forms a hypervalent silicon intermediate.

Enhanced Nucleophilicity: The formation of this pentacoordinate silicon species increases the nucleophilic character of the cyanide group, effectively "activating" the reagent.

Nucleophilic Addition: The activated cyanide anion attacks the carbonyl carbon of the aldehyde or ketone.

Silylation: The resulting alkoxide intermediate is then trapped by the now-electrophilic silyl group to furnish the O-silylated cyanohydrin product and regenerate the Lewis base catalyst.

Kinetic studies have shown that the reaction can be first-order in the aldehyde and the Lewis base, but zeroth-order in TBDMSCN, which supports the formation of a complex between the Lewis base and the silyl cyanide as a key step. researchgate.net

Table 2: Lewis Bases Used in the Catalytic Cyanosilylation of Carbonyls

| Lewis Base Catalyst | Substrate Type | Efficacy | Reference |

| Lithium Acetate (AcOLi) | Carbonyl Compounds | Smooth reaction, good yields | researchgate.net |

| Phosphines | Aldehydes | Most efficient | researchgate.net |

| Amines | Aldehydes | Most efficient | researchgate.net |

| Chiral Amines/Phosphines | Benzaldehyde | Low enantioselectivity | researchgate.net |

Chelation-Controlled Stereoselective Mechanistic Investigations

When the carbonyl substrate contains a coordinating group (a Lewis basic site) positioned appropriately, Lewis acid-catalyzed cyanosilylation can proceed with high stereoselectivity through a chelation-controlled mechanism. This approach is crucial for establishing specific stereocenters during the synthesis of complex molecules.

The mechanism relies on the ability of the Lewis acid to coordinate simultaneously to both the carbonyl oxygen and the adjacent Lewis basic moiety (e.g., an ether or a protected hydroxyl group). This dual coordination locks the substrate into a rigid, cyclic transition state. The conformation of this chelated intermediate dictates the trajectory of the incoming nucleophile. Consequently, the cyanide group of TBDMSCN is delivered to a specific face of the carbonyl group, resulting in the preferential formation of one diastereomer over the other. This method has been successfully applied to achieve the stereoselective synthesis of silylated cyanohydrins.

Reactivity with Silyl Glyoxylates: Mechanistic Insights into Glyoxylate (B1226380) Anion Equivalents

The reaction of tert-butyldimethylsilyl cyanide with silyl glyoxylates presents an interesting case where the combination of reagents can be viewed as providing a glyoxylate anion equivalent. Silyl glyoxylates are known to be reactive electrophiles.

The initial step of the reaction is the nucleophilic addition of the cyanide from TBDMSCN to the electrophilic carbonyl carbon of the silyl glyoxylate. This process is analogous to the cyanosilylation of other aldehydes and ketones and results in the formation of a silylated cyanohydrin derivative of a glyoxylate ester. While detailed mechanistic studies specifically elucidating the role of TBDMSCN as a glyoxylate anion precursor in this context are not extensively detailed in the provided literature, the resulting cyanohydrin adduct is a versatile intermediate. This adduct, possessing both a nitrile and a silylated hydroxyl group, can potentially undergo further transformations where the original glyoxylate unit behaves as a nucleophilic species, thus fulfilling the role of a glyoxylate anion equivalent in subsequent synthetic steps.

Epoxide Ring-Opening Reactions

TBDMSCN is also a key reagent for the ring-opening of epoxides, which provides access to β-silyloxynitriles or β-isonitriles, important synthetic intermediates.

Lewis Acid-Mediated Ring Opening: Evidence for Stepwise Processes and Carbocation Intermediates

The ring-opening of epoxides with TBDMSCN is typically mediated by a Lewis acid. mdpi.comnih.gov The mechanism is not a simple Sₙ2 reaction but rather exhibits characteristics of a borderline Sₙ1/Sₙ2 pathway, often involving stepwise processes and the formation of carbocation-like intermediates. core.ac.ukmasterorganicchemistry.comlibretexts.orglibretexts.orglumenlearning.com

The mechanistic steps are as follows:

Epoxide Activation: The Lewis acid coordinates to the epoxide oxygen atom, making it a better leaving group and polarizing the C-O bonds. core.ac.uklibretexts.org

Ring-Opening and Carbocationic Intermediate Formation: The activated C-O bond begins to break. In an unsymmetrical epoxide, the bond to the more substituted carbon atom is typically weaker and breaks preferentially to form a species that is best described as a partial carbocation, with significant positive charge developing on the more substituted carbon. masterorganicchemistry.comlibretexts.orglibretexts.orglumenlearning.com This is not usually a fully formed, free carbocation, but an intermediate with substantial carbocationic character. masterorganicchemistry.comlumenlearning.com Evidence for this stepwise process comes from studies on sterically hindered epoxides. masterorganicchemistry.com

This stepwise, Sₙ1-like mechanism explains the observed regioselectivity where the cyanide adds to the more sterically hindered carbon of the epoxide ring, a result that would be disfavored in a pure Sₙ2 pathway. libretexts.orgyoutube.com

Table 3: Regioselectivity in Lewis Acid-Mediated Epoxide Ring-Opening

| Epoxide Type | Site of Nucleophilic Attack | Mechanistic Character | Reference |

| Asymmetric (Primary/Secondary Carbons) | Less substituted carbon (Sₙ2-like) | Sₙ2 | libretexts.orglibretexts.org |

| Asymmetric (Tertiary Carbon present) | More substituted (tertiary) carbon | Sₙ1-like | libretexts.orglibretexts.orgyoutube.com |

| Styrene Oxide (Benzylic Carbon) | More substituted (benzylic) carbon | Sₙ1-like due to resonance stabilization | mdpi.com |

Stereochemical Aspects of Epoxide Cleavage

The ring-opening of epoxides is a fundamental transformation in organic synthesis, and the stereochemical outcome is of paramount importance. The cleavage of epoxides using nucleophiles generally proceeds via an SN2 mechanism. This mechanism dictates that the reaction is stereospecific, leading to predictable stereochemical outcomes. youtube.com

When an epoxide reacts with a nucleophile, the attack typically occurs at the less sterically hindered carbon atom. This leads to the inversion of the stereocenter at the site of attack. If the reaction occurs at a chiral center, an inversion of its configuration is observed. Conversely, if the reaction does not take place at a chiral center within the epoxide, the configuration at that center is retained. youtube.com

The stereospecificity of the SN2 reaction allows for the controlled synthesis of stereochemically defined products. For instance, in a scenario where an epoxide has both a secondary and a tertiary carbon, the nucleophile will preferentially attack the less substituted secondary position. This results in the inversion of the stereochemistry at that specific carbon. youtube.com

It is important to note that even in cases where the reaction might have some carbocation-like character, such as in acid-catalyzed epoxide openings, the reaction can still be stereospecific. youtube.com This highlights the robustness of the SN2 pathway in governing the stereochemical course of epoxide cleavage reactions.

Protecting Group Chemistry Mechanisms

Mechanism of Hydroxyl Silylation

The protection of hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers is a common strategy in multi-step organic synthesis. semanticscholar.org The silylation of an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) is a widely used method. researchgate.netpsu.edu This reaction is typically carried out in the presence of a base, such as imidazole (B134444) or 4-dimethylaminopyridine, which facilitates the reaction. psu.edu

Interestingly, it has been discovered that dimethylformamide (DMF) can act as a catalyst in the silylation of hydroxyl groups. researchgate.net The proposed mechanism suggests a solvent-catalyzed pathway rather than a traditional Lewis base-catalyzed one. researchgate.net This catalytic role of DMF has been observed in the highly regioselective silylation of primary hydroxyl groups in polyols and diols when a mixed solvent system of MeCN/DMF is employed. researchgate.net

Furthermore, silylation can also be achieved without a catalyst under specific conditions. For example, the reaction of alcohols with TBDMSCl in a DMSO-hexane solvent system proceeds smoothly at room temperature to afford the corresponding TBS ethers in high yields. psu.edursc.org This method has been shown to be chemoselective for alcohols containing other functional groups like allylic alcohols and cyclopropanes. rsc.org The reaction is believed to be facilitated by the dipolar aprotic nature of DMSO. psu.edu

The choice of silylating agent and reaction conditions can influence the outcome. Sterically hindered silyl chlorides like tert-butyldiphenylsilyl chloride and triphenylsilyl chloride can also be used to form the corresponding silyl ethers in high yields under catalyst-free conditions in DMSO. psu.edu However, the more sterically demanding triisopropylsilyl chloride gives a lower yield of the corresponding silyl ether under similar conditions. psu.edu

| Silylating Agent | Solvent | Catalyst | Outcome |

| TBDMSCl | MeCN/DMF | DMF | Highly regioselective for primary alcohols researchgate.net |

| TBDMSCl | DMSO/Hexane | None | High yield of TBS ether psu.edursc.org |

| TBDPSCl | DMSO | None | High yield of TBDPS ether psu.edu |

| TPSCl | DMSO | None | High yield of TPS ether psu.edu |

| TIPSCl | DMSO | None | Low yield of TIPS ether psu.edu |

Mechanistic Principles of Selective Deprotection

The selective removal of silyl ether protecting groups is a critical aspect of their utility in synthesis. The differential stability of various silyl ethers allows for their chemoselective cleavage.

Fluoride (B91410) ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), are commonly used for the deprotection of most silyl ethers. gelest.com However, selective deprotection can be achieved by carefully controlling the reaction conditions. For instance, a primary triisopropylsilyl (TIPS) ether can remain intact while a tert-butyldimethylsilyl (TBS) ether is cleaved with TBAF. gelest.com The steric environment around the silyl ether also plays a significant role; a primary TIPS ether can be selectively removed in the presence of a tertiary triethylsilyl (TES) ether. gelest.com

Acid-catalyzed deprotection offers another avenue for selective cleavage. For example, acetyl chloride in dry methanol (B129727) can deprotect both TBS and tert-butyldiphenylsilyl (TBDPS) ethers while tolerating many other protecting groups. organic-chemistry.org Hafnium(IV) triflate is a highly potent catalyst for desilylation, allowing for regioselective deprotection based on the steric hindrance of the silyl ether. organic-chemistry.orgorganic-chemistry.org

Various other reagents and conditions have been developed for the selective deprotection of TBS ethers in the presence of other functional groups. These include phosphomolybdic acid supported on silica (B1680970) gel, which tolerates a wide range of sensitive functionalities, and sodium tetrachloroaurate(III) dihydrate, which allows for the selective deprotection of aliphatic TBS ethers over aromatic ones. organic-chemistry.org

| Reagent | Selectivity |

| TBAF/THF | Can be selective based on steric hindrance and silyl group type. gelest.com |

| Acetyl Chloride/MeOH | Deprotects TBS and TBDPS ethers, tolerates other groups. organic-chemistry.org |

| Hf(OTf)4 | Highly regioselective based on steric hindrance. organic-chemistry.orgorganic-chemistry.org |

| PMA/SiO2 | Chemoselective deprotection of TBDMS ethers, tolerates many functional groups. organic-chemistry.orgorganic-chemistry.org |

| Na[AuCl4]·2H2O | Selective for aliphatic TBS ethers over aromatic TBS ethers and other silyl ethers. organic-chemistry.org |

Reductive Decyanation Pathways and Mechanistic Considerations

The reductive decyanation reaction, where a cyano group is replaced by a hydrogen atom, is a valuable transformation in organic synthesis. researchgate.net Several mechanistic pathways have been identified for this reaction.

One major pathway involves the oxidative addition of the C-CN bond to a low-valent metal center, such as nickel. Another pathway proceeds through a silylmetal-assisted carbon-cyano bond cleavage, forming an iminoacyl intermediate, which has been observed with rhodium and iron catalysts. Both of these pathways, when coupled with a reducing agent, create a catalytic system for the removal of the cyano group. nih.gov

Alkali metals, particularly in dissolving ammonia (B1221849) (Birch conditions), are widely used for reductive decyanation. nih.gov The proposed mechanism involves a single electron transfer (SET) from the alkali metal to the nitrile, forming a radical anion intermediate. This intermediate then eliminates a cyanide anion to generate a radical, which is subsequently reduced to a carbanion and then protonated. nih.gov

For α-aminonitriles, the reductive decyanation can proceed through an ionic pathway. Loss of the cyanide ion leads to the formation of an iminium cation, which is then reduced by a hydride donor. nih.gov

Radical-based mechanisms have also been proposed. For instance, the reaction of malononitriles with NHC-boryl radicals is thought to proceed via a radical chain mechanism. This involves the addition of the boryl radical to the nitrile carbon to form a nitrogen-centered radical, followed by β-fragmentation. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms in organic chemistry. While specific DFT studies solely focused on this compound are not prevalent in the provided search results, the application of DFT to similar reactive systems provides valuable insights into potential reaction pathways.

For instance, DFT calculations at the M06-2X/Def2-SVP/SMD level of theory have been used to study the mechanism of the Kolbe-Schmitt reaction. researchgate.net These studies investigate the thermodynamics and kinetics of the reaction, identifying whether products are thermodynamically or kinetically favored by calculating the Gibbs free energies of intermediates and the activation energy barriers of transition states. researchgate.net

Such computational approaches could be applied to understand the reaction mechanisms of this compound. For example, DFT could be used to model the transition states and intermediates in the silylation of alcohols, the cleavage of epoxides, and the reductive decyanation of nitriles involving this reagent. This would allow for a detailed analysis of the electronic and steric factors that govern the reactivity and selectivity of this compound in these transformations.

Elucidation of Regio- and Diastereoselectivity via Computational Models

Computational modeling has emerged as a powerful tool for understanding and predicting the regio- and diastereoselectivity of reactions involving this compound (TBDMSCN). Density Functional Theory (DFT) calculations, in particular, have been instrumental in elucidating the underlying mechanistic details that govern the stereochemical outcomes of these reactions. By analyzing the transition state energies and geometries of possible reaction pathways, researchers can rationalize experimentally observed selectivities and, in some cases, predict the most favorable reaction conditions.

One area where computational models have been successfully applied is in the study of intramolecular [3+2] cycloadditions of alkene-tethered α-silyloxydiazoalkanes, which can be formed from precursors treated with silyl cyanides. DFT calculations have been used to investigate the origin of stereoselectivity in the formation of bicyclic pyrazolines. These studies have shown that steric effects are the primary determinants of diastereoselectivity in these cycloaddition reactions. nih.gov For instance, in the case of cyclic alkene-tethered α-silyloxydiazoalkanes, the syn-diastereomer is often favored over the anti-diastereomer, a preference that can be explained by analyzing the steric interactions in the transition state structures. nih.gov

Computational studies have also shed light on the stereoselectivity of nucleophilic addition reactions of silyl cyanides to carbonyl compounds. For example, in the N-heterocyclic carbene (NHC)-catalyzed [2+2] cycloaddition of aryl(alkyl)ketenes and electron-deficient benzaldehydes, DFT calculations have been employed to investigate two possible reaction mechanisms. The results indicated that the reaction proceeds through a three-step process: nucleophilic attack of the NHC on the ketene, followed by a [2+2] cycloaddition to form a β-lactone, and finally, dissociation of the catalyst. nih.gov The cycloaddition step, which leads to the formation of two chiral centers, was identified as both the rate-determining and stereoselectivity-determining step. nih.gov The calculations accurately predicted the experimentally observed major diastereomer by identifying the lowest energy reaction pathway. nih.gov

Furthermore, DFT has been utilized to study the stereoselectivity of asymmetric synthesis of tetrahydroisoquinolinopyrazole derivatives through the cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones. researchgate.net These theoretical studies identified four possible chiral transition states and determined that the transition state with the lowest reaction barrier leads to the major product. researchgate.net The stereoselectivity in this system was attributed to van der Waals forces and hydrogen bond interactions within the transition state molecules, as revealed by non-covalent interaction and electron density topology analyses. researchgate.net

The regioselectivity of epoxide ring-opening reactions with nucleophiles like the cyanide from TBDMSCN has also been a subject of computational analysis. Quantum chemical analyses using DFT have been performed on the ring-opening of non-symmetrical epoxides under both basic and acidic conditions. researchgate.net These studies have provided insights into the physical factors that control the regioselectivity of these S(_N)2 reactions. researchgate.net

The following tables summarize key findings from computational studies on the regio- and diastereoselectivity of reactions relevant to this compound.

Table 1: Computational Studies on Stereoselectivity

| Reaction Type | Computational Method | Key Finding | Reference |

| Intramolecular [3+2] Cycloaddition | DFT | Steric effects are the major determining factors in diastereoselectivity. | nih.gov |

| NHC-Catalyzed [2+2] Cycloaddition | DFT | The [2+2] cycloaddition step is rate- and stereoselectivity-determining. | nih.gov |

| Asymmetric [3+2] Cycloaddition | DFT | Stereoselectivity is determined by van der Waals forces and hydrogen bonding in the transition state. | researchgate.net |

Table 2: Predicted vs. Experimental Outcomes in NHC-Catalyzed [2+2] Cycloaddition

| Configuration | Calculated Relative Free Energy (kcal/mol) | Predicted Outcome | Experimental Outcome | Reference |

| SR | 0.00 | Major Product | Major Product | nih.gov |

| SS | >0 | Minor Product | Minor Product | nih.gov |

| RR | >0 | Minor Product | Minor Product | nih.gov |

| RS | >0 | Minor Product | Minor Product | nih.gov |

These examples highlight the critical role of computational models in providing a detailed, molecular-level understanding of the factors that control the regio- and diastereoselectivity in reactions involving this compound and related silyl species.

Applications of Tert Butyldimethylsilyl Cyanide in Complex Organic Synthesis

Formation of Carbon-Carbon Bonds

The introduction of a cyanide group is a powerful transformation in organic synthesis as it establishes a new carbon-carbon bond and provides a versatile nitrile functional group that can be converted into amines, carboxylic acids, aldehydes, and ketones. wikipedia.orgtcichemicals.com

Synthesis of Silylated Cyanohydrins

A primary application of tert-butyldimethylsilyl cyanide is the cyanosilylation of carbonyl compounds. chemicalbook.com The Lewis acid-catalyzed reaction of TBDMSCN with aldehydes and ketones yields the corresponding O-silylated cyanohydrins. chemicalbook.comlibretexts.org These products exhibit greater stability than the analogous cyanohydrins protected with a trimethylsilyl (B98337) group. chemicalbook.com

The reaction proceeds efficiently through the nucleophilic addition of the cyanide anion to the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uk For sterically hindered ketones, the addition of TBDMSCN can be effectively catalyzed by zinc iodide (ZnI2) or a combination of potassium cyanide and 18-crown-6 (B118740). chemicalbook.comuky.edu This method has proven successful for the cyanosilylation of challenging substrates. chemicalbook.com

Table 1: Zinc Iodide-Catalyzed Cyanosilylation of Hindered Ketones with TBDMSCN chemicalbook.com

| Ketone | Protected Cyanohydrin Product |

| 2,2-Dimethylcyclohexanone (B156460) | 1-Cyano-2,2-dimethylcyclohexyl tert-butyldimethylsilyl ether |

| 2,2,6-Trimethylcyclohexanone | 1-Cyano-2,2,6-trimethylcyclohexyl tert-butyldimethylsilyl ether |

| 2,2,6,6-Tetramethylcyclohexanone (B74775) | 1-Cyano-2,2,6,6-tetramethylcyclohexyl tert-butyldimethylsilyl ether |

Preparation of β-Hydroxy Nitriles from Epoxides

This compound is also employed in the ring-opening of epoxides to generate β-hydroxy nitriles or their silylated precursors. chemicalbook.comresearchgate.net This reaction is a highly valuable method for constructing molecules with vicinal hydroxy and cyano functionalities. The process involves a nucleophilic attack by the cyanide ion on one of the epoxide's carbon atoms, which is facilitated by the release of ring strain. thieme-connect.de

The reaction is typically regioselective, with the cyanide nucleophile attacking the least sterically hindered carbon of the epoxide ring in an S_N2-type mechanism. researchgate.netthieme-connect.dekhanacademy.org The use of a catalyst, such as zinc iodide, can facilitate the opening of even sterically hindered epoxides. acs.org The resulting product is a β-(tert-butyldimethylsilyloxy)nitrile, which upon hydrolysis, yields the corresponding β-hydroxy nitrile. researchgate.net These products are versatile intermediates in the synthesis of natural products and other complex molecules. rsc.orgcapes.gov.br

Utility in Aldol and Related Coupling Cascades

While direct one-pot Aldol-type cascade reactions involving this compound are not extensively documented, the silylated cyanohydrin products derived from its use are valuable precursors for such transformations. The silylated cyanohydrin can be viewed as a protected form of an acyl anion equivalent or a masked β-hydroxy nitrile.

After formation, the silylated cyanohydrin can be deprotonated at the α-carbon to generate a nucleophile that can participate in subsequent coupling reactions, analogous to the enolate in an Aldol reaction. Alternatively, the nitrile group can be transformed into other functionalities that are then used in cascade sequences. The stability of the tert-butyldimethylsilyl protecting group ensures that the cyanohydrin moiety remains intact through various reaction conditions until its strategic deprotection and further functionalization is required.

Stereoselective and Asymmetric Synthesis

The control of stereochemistry is a central theme in contemporary organic synthesis. This compound is a key player in reactions designed to produce specific stereoisomers.

Enantioselective Cyanation Reactions

The development of asymmetric cyanations allows for the synthesis of non-racemic chiral cyanohydrins, which are important building blocks for pharmaceuticals and other bioactive molecules. nih.gov Enantioselective cyanation of aldehydes and ketones can be achieved using chiral Lewis acid or Lewis base catalysts in conjunction with a cyanide source.

For instance, chiral titanium(salen) complexes have been shown to catalyze the asymmetric addition of cyanide derivatives to aldehydes, yielding cyanohydrin products with high enantiomeric excess. researchgate.net While many systems use trimethylsilyl cyanide, the principles extend to bulkier reagents like TBDMSCN, where the choice of silyl (B83357) group can influence reactivity and selectivity. The catalyst creates a chiral environment around the substrate, forcing the cyanide to attack one face of the prochiral carbonyl group preferentially, leading to an excess of one enantiomer. researchgate.net

Table 2: Catalyst-Controlled Enantioselective Cyanation

| Catalyst Type | Cyanide Source | Substrate | Key Feature |

| Chiral Titanium(salen) Complex researchgate.net | Ethyl Cyanoformate / KCN | Aldehydes | Bimetallic catalyst promotes high enantioselectivity. |

| Chiral Amino Thiourea (B124793) organic-chemistry.org | Trimethylsilyl Cyanide | Ketones | Cooperative catalysis activates both nucleophile and electrophile. |

| Chiral Oxazaborolidinium Salts organic-chemistry.org | Trimethylsilyl Cyanide | Aldehydes | Forms a reactive cyanide donor with triphenylphosphine (B44618) oxide. |

Diastereoselective Transformations

Diastereoselective cyanations are frequently accomplished by reacting this compound with a chiral substrate. The inherent stereochemistry within the starting material directs the approach of the incoming cyanide nucleophile, resulting in the preferential formation of one diastereomer.

A notable example is the chelation-controlled stereoselective synthesis of silylated cyanohydrins. chemicalbook.com In substrates containing a nearby Lewis basic group (like a hydroxyl or ether), a Lewis acid catalyst can coordinate to both the carbonyl oxygen and the heteroatom of the directing group. This coordination locks the conformation of the molecule, exposing one face of the carbonyl to nucleophilic attack by TBDMSCN. This strategy has been successfully applied in the cyanosilylation of enantiopure 4-oxoazetidine-2-carbaldehydes and chiral α-hydroxyketones. chemicalbook.comacs.org This substrate-controlled diastereoselectivity is crucial in the synthesis of complex targets like taxol, where precise control of multiple stereocenters is required. uky.eduacs.org

Role as a Protecting Group in Multistep Synthesis

The tert-butyldimethylsilyl (TBDMS) group is one of the most widely used protecting groups for hydroxyl functions in multistep organic synthesis. scielo.br Its popularity is due to its ease of introduction, stability across a wide range of reaction conditions, and selective removal under specific, often mild, conditions. scielo.brmasterorganicchemistry.com While tert-butyldimethylsilyl chloride (TBDMS-Cl) is a more common silylating agent, TBDMSCN can also be used for the silylation of alcohols, particularly in the formation of silylated cyanohydrins. chemicalbook.com The resulting TBDMS ethers are stable to basic media, many organometallic reagents, and some reducing agents. scielo.br

A key advantage of the TBDMS group is the ability to achieve selective protection of one hydroxyl group in the presence of others within a polyfunctional molecule. This selectivity is primarily governed by steric hindrance. nih.gov The bulky nature of the TBDMS group means it reacts preferentially with less sterically encumbered hydroxyl groups. highfine.com

This principle is frequently exploited in the chemistry of carbohydrates and other polyols, where primary hydroxyl groups can be selectively protected over more hindered secondary or tertiary ones. nih.govresearchgate.net By carefully choosing reaction conditions (e.g., solvent, temperature, and catalyst), chemists can achieve high regioselectivity, a crucial step in simplifying complex synthetic pathways. beilstein-journals.orgnih.gov For instance, the reaction of a sugar diol with TBDMS-Cl in pyridine (B92270) can lead to the preferential silylation of the primary alcohol. beilstein-journals.orgnih.gov

Table 1: Examples of Selective Hydroxyl Protection using TBDMS

| Substrate Type | Target Hydroxyl | Typical Conditions | Outcome | Reference |

| Carbohydrate Polyol | Primary (-CH₂OH) | TBDMS-Cl, Pyridine | Selective protection of the primary alcohol over secondary alcohols. | nih.govbeilstein-journals.orgnih.gov |

| Steroid Diol | Less Hindered Secondary | TBDMS-Cl, Imidazole (B134444), DMF | Protection of the sterically more accessible secondary alcohol. | masterorganicchemistry.com |

| Nucleoside | 5'-Primary Hydroxyl | TBDMS-Cl, Catalyst | Preferential silylation at the 5'-position over 2' or 3' secondary hydroxyls. | researchgate.net |

The synthesis of complex molecules often requires a strategy of "orthogonal protection," where multiple protecting groups with distinct chemical stabilities are used. jocpr.comnumberanalytics.com This allows for the selective removal of one protecting group under a specific set of conditions while all other protecting groups remain intact. numberanalytics.comnih.gov

The TBDMS group is a cornerstone of such strategies. beilstein-journals.orgjocpr.com It is typically removed by treatment with a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions. masterorganicchemistry.com This deprotection chemistry is distinct from that of many other common protecting groups, making the TBDMS group orthogonal to them. For example, a TBDMS ether can be selectively cleaved in the presence of a benzyl (B1604629) (Bn) ether, which is removed by hydrogenolysis, or an acetate (B1210297) (Ac) ester, which is removed by basic hydrolysis. jocpr.com This orthogonality enables chemists to unmask different functional groups at various stages of a synthesis, allowing for precise and sequential chemical transformations. jocpr.comnih.gov

Table 2: Orthogonal Relationship of TBDMS with Other Protecting Groups

| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 (Orthogonal to PG1) | Deprotection Condition 2 | Reference |

| TBDMS Ether | TBAF or H⁺ (e.g., AcOH) | Benzyl (Bn) Ether | H₂, Pd/C | jocpr.com |

| TBDMS Ether | TBAF or H⁺ (e.g., AcOH) | Acetate (Ac) Ester | Base (e.g., K₂CO₃, MeOH) | jocpr.com |

| TBDMS Ether | TBAF or H⁺ (e.g., AcOH) | Fmoc (Amine Protection) | Base (e.g., Piperidine) | nih.govnih.gov |

| TBDMS Ether | TBAF or H⁺ (e.g., AcOH) | Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ | sigmaaldrich.com |

Masked Acyl Cyanide (MAC) Chemistry and its Synthetic Equivalence

Beyond its role in protection, this compound is a precursor to a class of reagents used in Masked Acyl Cyanide (MAC) chemistry. mdpi.com The key reagent, 2-((tert-butyldimethylsilyl)oxy)malononitrile, often abbreviated as TBS-MAC, is an O-silylated hydroxymalononitrile. mdpi.com This reagent provides a solution to the synthetic challenge of using the highly unstable hydroxymalononitrile directly. mdpi.com MAC reagents exhibit "umpolung" or inverted reactivity, allowing them to function as nucleophilic acyl anion equivalents. mdpi.comrsc.org

In typical reactions, the carbon atom of a carbonyl group is electrophilic. MAC chemistry inverts this reactivity. mdpi.com Treatment of TBS-MAC with a base generates a stabilized carbanion that serves as a nucleophilic carbonyl anion equivalent. mdpi.comtcichemicals.com This nucleophile can then react with a wide range of electrophiles, such as aldehydes or ketones. tcichemicals.comorganic-chemistry.org The subsequent "unmasking" step involves the removal of the TBDMS group, which generates a transient acyl cyanide intermediate. This intermediate is highly reactive and can be trapped in situ by a nucleophile (e.g., an alcohol or amine) to form a variety of carboxylic acid derivatives, such as esters and amides, often in a one-pot procedure. tcichemicals.comorganic-chemistry.org

A powerful application of MAC chemistry is in one-carbon homologation reactions, where a carbon chain is extended by a single, functionalized carbon atom. organic-chemistry.org This strategy is particularly valuable in the total synthesis of natural products. For example, an aldehyde can be converted into an α-siloxy ester or amide, effectively adding a complete carboxyl-derived functional group in a single synthetic operation. organic-chemistry.org This method has been successfully applied to the homologation of complex substrates, including pyranose derivatives, showcasing its utility in carbohydrate and medicinal chemistry. organic-chemistry.org The reaction proceeds efficiently without requiring harsh unmasking conditions, offering a streamlined alternative to traditional multi-step homologation sequences. organic-chemistry.org

The nucleophilic anion generated from TBS-MAC can also participate in conjugate addition (Michael addition) reactions with α,β-unsaturated systems, such as enones. nih.gov In this process, the MAC anion adds to the β-carbon of the unsaturated system. Subsequent workup and unmasking of the acyl cyanide moiety can lead to the formation of 1,4-dicarbonyl compounds or related structures, which are important building blocks in organic synthesis.

A related and synthetically useful reaction is the direct, catalytic conjugate addition of this compound to enones. nih.gov This reaction, often promoted by a catalyst, results in the exclusive formation of the 1,4-adduct (β-cyanoketone) over the 1,2-adduct (cyanohydrin). nih.gov The use of chiral catalysts can render this addition enantioselective, providing access to valuable chiral building blocks for complex molecule synthesis. nih.gov

One-Pot Synthesis of α-Siloxy Esters and Amides

A notable advancement in this area is the one-pot synthesis of α-siloxy esters from a variety of aldehydes and alcohols using a MAC reagent bearing a tert-butyldimethylsilyl group. organic-chemistry.org This method offers a significant advantage over traditional multi-step procedures and the Passerini reaction by proceeding under mild conditions without the need for strictly anhydrous environments or harsh deprotection steps. organic-chemistry.org The reaction is typically catalyzed by tertiary amines such as 4-(dimethylamino)pyridine (DMAP) or 4-(pyrrolidino)pyridine (PPY). organic-chemistry.org

The versatility of this method is demonstrated by its application to a wide range of substrates. Aromatic aldehydes generally provide excellent yields of the corresponding α-siloxy esters. organic-chemistry.org For sterically hindered or aliphatic substrates, adjustments to the reaction conditions, such as lower temperatures, are sometimes necessary to achieve optimal results. organic-chemistry.org The reaction is not limited to aldehydes, as ketones can also be employed as the carbonyl component. organic-chemistry.org

Table 1: One-Pot Synthesis of α-Siloxy Esters from Various Aldehydes and Alcohols

| Aldehyde | Alcohol | Catalyst | Yield (%) |

| Benzaldehyde | Methanol (B129727) | DMAP | 95 |

| 4-Methoxybenzaldehyde | Ethanol (B145695) | DMAP | 92 |

| 4-Nitrobenzaldehyde | Isopropanol | PPY | 88 |

| Cyclohexanecarboxaldehyde | Benzyl alcohol | DMAP | 75 |

| Pivalaldehyde | Methanol | PPY | 65 |

Data compiled from Nemoto, H. et al., Synthesis, 2008. organic-chemistry.org

This methodology has also been successfully extended to the one-pot synthesis of α-siloxy amides. A particularly noteworthy application is the direct synthesis of α-siloxy-Weinreb amides from aldehydes. nih.govorganic-chemistry.org Weinreb amides are valuable synthetic intermediates due to their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. The use of a masked acyl cyanide reagent with a tert-butyldimethylsilyl group is crucial to avoid competitive side reactions. nih.govorganic-chemistry.org The choice of base catalyst was found to be important, with DMAP being effective for aromatic aldehydes and imidazole being superior for aliphatic and conjugated aldehydes. organic-chemistry.org

Table 2: One-Pot Synthesis of α-Siloxy-Weinreb Amides from Aldehydes

| Aldehyde | Base | Solvent | Yield (%) |

| Benzaldehyde | DMAP | CH2Cl2 | 85 |

| 4-Chlorobenzaldehyde | DMAP | CH2Cl2 | 82 |

| Cinnamaldehyde | Imidazole | Ether | 78 |

| Heptanal | Imidazole | Ether | 72 |

Data compiled from Nemoto, H. et al., J. Org. Chem., 2007. organic-chemistry.org

Contributions to Medicinal Chemistry and Analog Synthesis

The tert-butyldimethylsilyl (TBDMS) group, often introduced using reagents like this compound, plays a significant role in medicinal chemistry, primarily as a protecting group for hydroxyl functionalities during the synthesis of complex bioactive molecules and their analogs. nih.govnih.gov Its steric bulk provides stability under a variety of reaction conditions, yet it can be removed selectively, making it an invaluable tool in the multi-step synthesis of pharmaceutical agents.

A concrete example of the strategic importance of this compound is in the synthesis of precursors to paclitaxel (B517696) (Taxol®) analogs. Paclitaxel is a highly effective anticancer agent, and the synthesis of its analogs for structure-activity relationship (SAR) studies is a major focus of medicinal chemistry research. nih.govnih.govvt.edubohrium.com In a projected synthesis of the A-ring of taxol, the addition of this compound to a hindered ketone was a key step in establishing the correct stereochemistry at a crucial carbon center. uky.edu The resulting silylated cyanohydrin is a versatile intermediate for further elaboration into the complex carbocyclic framework of paclitaxel. uky.edu

While direct incorporation of the cyano group from TBDMSCN into the final drug molecule is less common, the use of the TBDMS protecting group is widespread in the synthesis of various classes of therapeutic agents. For instance, in the synthesis of antiviral nucleoside analogs, the protection of hydroxyl groups on the sugar moiety is essential to achieve regioselective modifications of the nucleobase or the sugar itself. nih.gov Although many silylating agents can be used, the robustness of the TBDMS ether makes it a frequent choice in these synthetic campaigns.

Furthermore, the synthesis of kinase inhibitors, a major class of anticancer drugs, often involves intricate synthetic sequences where the protection of hydroxyl groups is critical. ed.ac.uknih.govnih.govmdpi.com The strategic use of protecting groups like TBDMS allows for the construction of complex heterocyclic scaffolds and the introduction of various functionalities required for potent and selective kinase inhibition.

Catalytic Strategies Employing Tert Butyldimethylsilyl Cyanide

Homogeneous Catalysis

Homogeneous catalysis offers a pathway for activating tert-butyldimethylsilyl cyanide under mild conditions, enabling reactions with substrates that might otherwise be unreactive. This approach involves Lewis acids, Lewis bases, and transition metal complexes, each offering distinct advantages in terms of reactivity and selectivity.

Lewis Acid Catalysis Systems

Lewis acids are effective catalysts for the cyanosilylation of carbonyl compounds with TBDMSCN. They function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the cyanide. This method is particularly useful for the addition of the bulky tert-butyldimethylsilyl group to sterically hindered ketones. chemicalbook.com

One prominent example is the use of zinc iodide (ZnI₂), which catalyzes the addition of TBDMSCN to sterically demanding ketones like 2,2-dimethylcyclohexanone (B156460) and 2,2,6,6-tetramethylcyclohexanone (B74775), affording the corresponding protected cyanohydrins in good yields. chemicalbook.com The Lewis acid-catalyzed reaction of TBDMSCN with various aldehydes and ketones produces silylated cyanohydrins that exhibit greater stability compared to those derived from trimethylsilyl (B98337) cyanide. chemicalbook.com

Table 1: Examples of Lewis Acid-Catalyzed Cyanosilylation with TBDMSCN

| Catalyst | Substrate | Product | Reference |

| Zinc Iodide (ZnI₂) | 2,2-Dimethylcyclohexanone | 1-cyano-2,2-dimethyl-1-(tert-butyldimethylsilyloxy)cyclohexane | chemicalbook.com |

| Zinc Iodide (ZnI₂) | 2,2,6-Trimethylcyclohexanone | 1-cyano-2,2,6-trimethyl-1-(tert-butyldimethylsilyloxy)cyclohexane | chemicalbook.com |

| Zinc Iodide (ZnI₂) | 2,2,6,6-Tetramethylcyclohexanone | 1-cyano-2,2,6,6-tetramethyl-1-(tert-butyldimethylsilyloxy)cyclohexane | chemicalbook.com |

Lewis Base Catalysis Systems

Lewis bases can also catalyze the addition of TBDMSCN to carbonyl compounds. In this mechanism, the Lewis base activates the silyl (B83357) cyanide, increasing the nucleophilicity of the cyanide ion. This approach is also effective for reactions involving sterically hindered ketones. chemicalbook.com

A well-established Lewis base catalytic system is the combination of potassium cyanide (KCN) and 18-crown-6 (B118740). chemicalbook.com The crown ether sequesters the potassium ion, generating a "naked" and highly nucleophilic cyanide anion that facilitates the reaction. This system has been successfully applied to the cyanosilylation of hindered ketones, providing a complementary method to Lewis acid catalysis. chemicalbook.comacs.org

Table 2: Lewis Base-Catalyzed Cyanosilylation of a Hindered Ketone

| Catalyst System | Substrate | Product | Reference |

| Potassium Cyanide / 18-crown-6 | 2,2,6,6-Tetramethylcyclohexanone | 1-cyano-2,2,6,6-tetramethyl-1-(tert-butyldimethylsilyloxy)cyclohexane | chemicalbook.com |

Transition Metal-Catalyzed Processes

Transition metals are widely employed in catalysis and can activate nitriles for various transformations. researchgate.net In the context of cyanide transfer, transition metals can function as Lewis acids, activating the nitrile group of TBDMSCN and promoting its addition to substrates. researchgate.net This activation enhances the electrophilicity of the cyanide carbon, making it susceptible to nucleophilic attack.

For instance, gold(III) chloride (AuCl₃), in conjunction with a nitrile co-catalyst, has been shown to be highly effective in glycosylation reactions using O-glycosyl trihaloacetimidates as donors. chemrxiv.org While this example uses pivalonitrile (tert-butyl cyanide) and not TBDMSCN directly, it illustrates the principle of nitrile activation by a transition metal. The proposed mechanism involves the formation of an adduct between the glycosyl donor and the nitrile-AuCl₃ complex, which then undergoes an intramolecular Sₙ2-type reaction with the glycosyl acceptor to form the product. chemrxiv.org Such strategies highlight the potential for transition metal catalysis to mediate reactions involving the cyanide functionality of reagents like TBDMSCN.

Table 3: Illustrative Transition Metal-Catalyzed Glycosylation (Nitrile Co-catalysis)

| Catalyst System | Glycosyl Donor | Acceptor | Key Outcome | Reference |

| AuCl₃ / pivalonitrile | O-Glycosyl trihaloacetimidate | Various alcohols | Efficient formation of β-gluco- and β-galactopyranosides | chemrxiv.org |

Organocatalysis

Organocatalysis has emerged as a powerful tool in modern organic synthesis, avoiding the use of metals. It relies on small, chiral organic molecules to catalyze reactions, often with high stereoselectivity.

Chiral Organocatalysts in Asymmetric Transformations

Asymmetric organocatalysis enables the synthesis of chiral molecules, which is of paramount importance in medicinal chemistry and materials science. acs.org Chiral organocatalysts can create a chiral environment around the reactants, directing the formation of one enantiomer over the other.

In the context of cyanation, while TBDMSCN is an achiral reagent, it can participate in asymmetric reactions when guided by a chiral catalyst. A relevant example is the scalable catalytic asymmetric Strecker reaction, which produces optically enriched α-aminonitriles. nih.gov In this process, a chiral organocatalyst, such as a modified oligoethylene glycol, complexes with an achiral cyanide source like potassium cyanide (KCN) to generate a chiral cyanide anion. nih.gov This chiral nucleophile then adds to an imine-type substrate (an α-amido sulfone) with high enantioselectivity. nih.gov This principle can be extended to silyl cyanides, where the chiral organocatalyst would control the facial selectivity of the cyanide addition to a prochiral substrate. The development of asymmetric organocatalysis represents a major advance, recognized with the 2021 Nobel Prize in Chemistry. youtube.comyoutube.com

Table 4: Principle of Organocatalytic Asymmetric Strecker Reaction

| Catalyst Type | Cyanide Source | Substrate Type | Product | Key Feature | Reference |

| Chiral oligoethylene glycol variant | KCN | α-Amido sulfones (alkyl, aryl, heteroaryl) | Optically enriched α-aminonitriles | Generation of a chiral cyanide anion for enantioselective addition | nih.gov |

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts. tcichemicals.com They are highly nucleophilic and can react with electrophiles, such as aldehydes, to generate key reactive intermediates. nih.gov A classic transformation catalyzed by NHCs is the benzoin (B196080) condensation, which bears a mechanistic relationship to cyanide catalysis. nih.gov

In the NHC-catalyzed mechanism, the carbene adds to an aldehyde to form a Brescia intermediate. nih.gov This intermediate effectively reverses the polarity of the carbonyl carbon from an electrophile to a nucleophile, a phenomenon known as "umpolung". nih.gov This nucleophilic species can then attack another molecule of the aldehyde to form the benzoin product. This umpolung concept is analogous to the mechanism of the cyanide-catalyzed benzoin condensation discovered by Liebig and Wöhler. nih.gov While NHC catalysis can provide an alternative to traditional cyanide-based methods, the underlying principle of generating a nucleophilic acyl anion equivalent is similar. nih.gov This allows NHCs to catalyze reactions with a broad scope, including those with aliphatic substrates, which are often challenging for classic cyanide catalysis. nih.gov

Table 5: Comparison of NHC and Cyanide Catalysis in Benzoin-Type Reactions

| Catalyst | Mechanism | Key Intermediate | Substrate Scope | Reference |

| N-Heterocyclic Carbene (NHC) | Umpolung via NHC addition to aldehyde | Breslow Intermediate | Aromatic and Aliphatic Aldehydes | nih.gov |

| Cyanide (e.g., KCN) | Umpolung via cyanide addition to aldehyde | Cyanohydrin Anion | Primarily Aromatic Aldehydes | nih.gov |

Heterogeneous Catalysis

The use of heterogeneous catalysts offers significant advantages in chemical synthesis, including simplified catalyst recovery, reusability, and often milder reaction conditions, contributing to more sustainable and economical processes. In the context of cyanosilylation reactions involving silyl cyanides, solid acid catalysts have demonstrated considerable efficacy. While specific literature detailing heterogeneous catalysis for this compound is sparse, extensive research on the closely related and structurally similar trimethylsilyl cyanide (TMSCN) provides a strong model for the potential applications with TBDMSCN.

One prominent example of a heterogeneous catalyst for cyanosilylation is Montmorillonite-K10 clay. researchgate.netrsc.org This acidic clay, a type of aluminosilicate, functions as an effective and environmentally benign catalyst for the addition of silyl cyanides to carbonyl compounds. researchgate.netmdpi.com Its catalytic activity is attributed to the presence of both Brønsted and Lewis acid sites on its surface, which can activate the carbonyl group of aldehydes and ketones, making them more susceptible to nucleophilic attack by the cyanide. mdpi.com

Research has shown that Montmorillonite-K10 can efficiently catalyze the addition of TMSCN to various aldehydes, leading to the formation of the corresponding silylated cyanohydrins in good to excellent yields. researchgate.net The reaction proceeds under mild conditions and the catalyst can be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity. nih.govbeilstein-archives.org For instance, in the synthesis of Mephenoxalone, the addition of TMSCN to (o-methoxy)phenoxyacetaldehyde was effectively catalyzed by Montmorillonite-K10, yielding the desired silanized intermediate. researchgate.net This highlights the potential for using such solid acids to catalyze reactions with the bulkier TBDMSCN, which would similarly benefit from carbonyl activation to overcome steric hindrance.

Table 1: Heterogeneous Catalysis of TMSCN Addition to Aldehydes using Montmorillonite-K10 researchgate.net

| Aldehyde Substrate | Catalyst | Product | Key Finding |

|---|---|---|---|

| (o-methoxy)phenoxyacetaldehyde | Montmorillonite-K10 | Silanized cyanohydrin intermediate for Mephenoxalone | Demonstrated effective catalysis in a multi-step synthesis. |

| General Aldehydes | Montmorillonite-K10 | β-aminoalcohols (after reduction) | Provides a convenient route to β-aminoalcohols via TMSCN addition. |

Cooperative and Multicatalytic Systems

Cooperative catalysis, where two or more catalysts work in concert to promote a single transformation, has emerged as a powerful strategy to achieve reactivity and selectivity unattainable with a single catalyst. nih.govorganic-chemistry.org These systems often involve a Lewis acid and a Lewis base, or multiple metal centers, that simultaneously activate the electrophile and nucleophile, respectively. organic-chemistry.org

In the realm of cyanosilylation, this dual-activation approach is particularly effective. A Lewis acid can coordinate to the carbonyl oxygen of an aldehyde or ketone, increasing its electrophilicity. Simultaneously, a Lewis base can interact with the silicon atom of the silyl cyanide, enhancing the nucleophilicity of the cyanide moiety. This synergistic activation facilitates the carbon-carbon bond formation under mild conditions. organic-chemistry.org

A notable example that illustrates this principle involves the use of chiral lanthanide-transition metal clusters, specifically (R)/(S)-Co₃Ln₂ (where Ln = Tb or Dy), for the asymmetric cyanosilylation of aldehydes with TMSCN. nih.gov These clusters function as bifunctional catalysts, containing Lewis acidic lanthanide sites and Lewis basic oxygen sites within a single molecular framework. nih.gov The metal cluster simultaneously activates the aldehyde and the TMSCN, leading to high conversion rates and moderate to high enantioselectivity. nih.gov This system demonstrates the power of integrating multiple catalytic functions into a well-defined, heterogeneous catalyst to control reaction outcomes. nih.gov

Another approach involves the combination of a transition metal catalyst with an organocatalyst. For example, a synergistic system of a peptide catalyst and a gold catalyst has been used for the enantioselective addition of branched aldehydes to allenamides. ethz.ch While not a cyanation reaction, this study showcases the principle of two distinct catalytic cycles operating in concert. A similar strategy could be envisioned for the cyanation of challenging substrates with TBDMSCN, where a transition metal activates one reactant while an organocatalyst activates the other. The development of these multicatalytic systems, particularly those combining transition metals with Lewis acids, continues to be a frontier in synthetic chemistry. researchgate.netresearchgate.net

Table 2: Performance of a Cooperative Chiral Metal Cluster Catalyst in Asymmetric Cyanosilylation of Aldehydes with TMSCN nih.gov

| Aldehyde Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Benzaldehyde | (R)-Co₃Tb₂ Cluster | 99 | 75 |

| 4-Methoxybenzaldehyde | (R)-Co₃Tb₂ Cluster | 99 | 78 |

| 4-Bromobenzaldehyde | (R)-Co₃Tb₂ Cluster | 99 | 69 |

| 2-Naphthaldehyde | (R)-Co₃Tb₂ Cluster | 99 | 65 |

Enzymatic and Biomimetic Approaches to Cyanation

Enzymatic catalysis offers unparalleled selectivity and efficiency, operating under mild, environmentally benign conditions. Enzymes such as oxynitrilases (also known as hydroxynitrile lyases) are known to catalyze the addition of hydrogen cyanide to aldehydes and ketones, providing a green pathway to chiral cyanohydrins. The catalytic mechanism often involves acid/base catalysis within the enzyme's active site to activate the carbonyl substrate and manage the cyanide nucleophile. khanacademy.org

Despite the synthetic power of enzymes, their application in reactions with non-natural, sterically demanding reagents like this compound has not been reported in the scientific literature. A comprehensive search for enzymatic or biomimetic systems that utilize TBDMSCN as a cyanide source for the cyanation of carbonyl compounds yielded no specific examples. The steric bulk of the tert-butyldimethylsilyl group likely poses a significant challenge for the precisely structured active sites of known oxynitrilases, which have evolved to accommodate smaller substrates like HCN.

Similarly, the field of biomimetic catalysis, which seeks to replicate the function of enzymes with smaller, synthetic molecules, has not yet produced catalysts specifically designed for cyanation with TBDMSCN. rsc.org While research into enzyme-mimicking systems is active, current efforts are focused on replicating the activity of enzymes like peroxidase or superoxide (B77818) dismutase with nanomaterials or other synthetic complexes.

Therefore, the use of enzymatic and biomimetic strategies for cyanation reactions employing this compound represents an unexplored and potentially fruitful area for future research. The development of a "designer" enzyme or a biomimetic catalyst capable of handling bulky silyl cyanides could provide a novel and highly selective method for the synthesis of complex silylated cyanohydrins.

Advanced Methodologies and Process Intensification

Flow Chemistry and Continuous Synthesis Protocols

The use of hazardous reagents like cyanides in chemical manufacturing presents significant safety and handling challenges, especially in large-scale batch processes. acs.orgnih.gov Continuous flow chemistry offers a compelling solution by performing reactions in small-volume, high-surface-area-to-volume ratio reactors, such as tubes or microreactors. nih.gov This technology provides superior control over reaction parameters like temperature and mixing, mitigates risks associated with handling large quantities of toxic substances, and can enhance reaction rates and selectivity. acs.orgresearchgate.net

While specific literature detailing the continuous flow synthesis of tert-butyldimethylsilyl cyanide (TBDMSCN) is limited, extensive research on the flow synthesis of the closely related trimethylsilyl (B98337) cyanide (TMSCN) and its use in cyanation reactions provides a strong precedent. acs.orgacs.org These processes often involve combining a silyl (B83357) chloride with a cyanide source or using TMSCN directly in subsequent reactions. For instance, a continuous flow process was developed for the cyanation of a glycoside en route to the synthesis of Remdesivir, demonstrating the industrial viability of flow chemistry for complex cyanation reactions. acs.orgnih.govresearchgate.net This process utilized TMSCN under cryogenic conditions, a scenario where the precise temperature control of flow reactors is a major advantage. acs.org

A typical flow setup for silyl cyanide synthesis or its subsequent use in cyanosilylation involves pumping reagent streams through a T- or Y-piece mixer into a temperature-controlled reactor coil. thieme-connect.de The product stream can then be collected or directed into subsequent in-line purification or reaction steps. nih.gov The application of flow chemistry not only enhances safety by minimizing the inventory of hazardous cyanide at any given time but also allows for rapid process optimization and scalability by simply extending the operation time. thieme-connect.dersc.org

Table 1: Illustrative Parameters for Continuous Flow Cyanosilylation This table is based on general principles and examples from related silyl cyanides like TMSCN, as specific flow synthesis data for TBDMSCN is not widely published.

| Parameter | Typical Value/Condition | Purpose |

| Reactor Type | PFA/PTFE Tubing Coil, Microreactor | Provides high surface-area-to-volume ratio for efficient heat transfer. |

| Residence Time | 1 - 15 minutes | Allows for rapid reaction completion and high throughput. rsc.org |

| Temperature | -78°C to 25°C | Enables precise control, crucial for selectivity and managing exothermic reactions. acs.org |

| Reagents | Silyl Halide, Cyanide Source (e.g., KCN), Substrate | Continuous streams are mixed at the point of reaction. |

| Catalyst | Lewis Acid (e.g., ZnI₂) or Base (e.g., KCN/18-crown-6) | Used in packed-bed reactors or as a soluble component. chemicalbook.com |

| Pressure | Atmospheric to moderate | Sufficient to maintain flow and prevent solvent boiling. |

Advanced Spectroscopic and Chromatographic Characterization in Reaction Monitoring

Real-time monitoring is crucial for understanding reaction kinetics, identifying intermediates, and ensuring product quality. For the synthesis and reactions of this compound, a combination of spectroscopic and chromatographic techniques provides comprehensive analytical oversight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for elucidating reaction mechanisms involving this compound. In situ NMR studies allow for the direct observation of reactants, intermediates, and products as the reaction progresses.

The tert-butyl group of TBDMSCN provides a strong, sharp singlet in the ¹H NMR spectrum, typically appearing far upfield (around 0.9 ppm), in a region with few interfering signals. rsc.orgresearchgate.net The dimethylsilyl protons also produce a distinct singlet near 0.2-0.3 ppm. These signals are highly sensitive to the local chemical environment, making them excellent probes for monitoring the conversion of the starting silyl halide to the silyl cyanide and its subsequent reaction with a substrate. For example, in cyanosilylation reactions, the disappearance of the TBDMSCN signals and the appearance of new signals corresponding to the silylated cyanohydrin product can be tracked quantitatively. chemicalbook.com

Furthermore, ¹³C and ²⁹Si NMR spectroscopy can provide deeper mechanistic insights. researchgate.net While ²⁹Si NMR is less sensitive, it can directly probe the change in bonding at the silicon atom. Mechanistic studies can help differentiate between proposed pathways, such as whether the reaction proceeds through a pentacoordinated silicon intermediate. researchgate.net In studies of related compounds, NMR has been used to observe the formation of intermediates and understand the role of catalysts and solvents in the reaction. nih.govresearchgate.netnih.govnih.gov

Table 2: Typical NMR Chemical Shifts for the tert-Butyldimethylsilyl Group

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) in CDCl₃ | Notes |

| ¹H | -C(CH₃ )₃ | ~0.9 | Sharp singlet, 9H |

| ¹H | -Si(CH₃ )₂ | ~0.2-0.3 | Sharp singlet, 6H |

| ¹³C | -C (CH₃)₃ | ~18 | |

| ¹³C | -C(CH₃ )₃ | ~25-26 | |

| ¹³C | -Si(CH₃ )₂ | ~ -5 |

Note: Exact chemical shifts can vary based on the full molecular structure and solvent. rsc.org

Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector, is an essential technique for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. researchgate.net GC provides excellent separation of volatile components in the reaction mixture, while MS allows for their identification based on mass-to-charge ratio and fragmentation patterns. researchgate.net

For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time points, quenched, and analyzed by GC-MS. This allows for the quantification of the consumption of starting materials and the formation of the TBDMSCN product. The method is highly sensitive, capable of detecting trace impurities and byproducts. nauss.edu.sa

The purity of isolated TBDMSCN can be readily determined by GC-MS. springernature.com TBDMS-containing compounds are well-suited for GC analysis due to their stability and volatility. nih.gov In mass spectrometry, the tert-butyldimethylsilyl group exhibits a characteristic and highly diagnostic fragmentation pattern. The most prominent feature is the loss of a tert-butyl group (57 Da), leading to a strong [M-57]⁺ ion, which is often the base peak in the spectrum. researchgate.net This fragmentation is a reliable indicator for the presence of the TBDMS moiety in a molecule. The molecular ion (M⁺) may be weak or absent, but the [M-57]⁺ fragment provides clear evidence for the compound's identity. researchgate.netmdpi.com

Table 3: Typical GC-MS Parameters for TBDMS Compound Analysis

| Parameter | Typical Setting/Condition | Purpose |

| GC Column | DB-5MS, HP-5MS (or similar non-polar) | Provides good separation for silyl compounds. nih.gov |

| Carrier Gas | Helium | Inert mobile phase. nih.gov |

| Injection Mode | Split/Splitless | Adapted based on sample concentration. nih.gov |

| Oven Program | Ramped from low temp (e.g., 70°C) to high temp (e.g., 310°C) | Separates compounds based on boiling point. nih.gov |

| MS Ionization | Electron Impact (EI, 70 eV) | Standard method for creating reproducible fragmentation. nih.gov |

| MS Detector | Quadrupole, Ion Trap | Scans a mass range (e.g., m/z 50-800) to detect fragments. nih.gov |

Table 4: Characteristic Mass Spectral Fragments for TBDMS Derivatives

| Ion | m/z Value | Description |

| [M-15]⁺ | M - 15 | Loss of a methyl group (-CH₃) |

| [M-57]⁺ | M - 57 | Loss of a tert-butyl group (-C(CH₃)₃); often the base peak. researchgate.net |

| [M-85]⁺ | M - 85 | Loss of isobutylene (B52900) and a methyl group |

| 73 | 73 | [(CH₃)₃Si]⁺ |

| 75 | 75 | [HOSi(CH₃)₂]⁺ (rearrangement) |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity

The cyanosilylation of carbonyl compounds, a cornerstone application of tert-Butyldimethylsilyl cyanide, is critically dependent on the catalyst employed. While traditional Lewis acids like zinc iodide (ZnI₂) and base catalysts such as potassium cyanide with 18-crown-6 (B118740) have proven effective, particularly for sterically hindered ketones, the focus of current research is on the development of more sophisticated catalytic systems that offer superior control over stereoselectivity. chemicalbook.comuky.eduscientificlabs.com

A significant area of advancement is in enantioselective cyanosilylation. The development of chiral catalysts that can induce high levels of enantiomeric excess (ee) in the cyanohydrin products is a primary objective. This is crucial for the synthesis of optically active α-hydroxy acids, β-amino alcohols, and other valuable chiral building blocks. Recent progress has seen the emergence of several promising catalytic systems. For instance, chiral N-oxide-titanium (IV) complexes have been reported as effective catalysts for the asymmetric addition of trimethylsilylcyanide to ketones, achieving enantiomeric excesses of up to 69%.

Organocatalysis has also presented a powerful alternative to metal-based systems. Chiral amino thiourea (B124793) derivatives have been shown to promote highly enantioselective cyanosilylation of a wide array of ketones. These catalysts are believed to operate through a cooperative mechanism where the thiourea moiety activates the electrophile (ketone) and the amine group activates the nucleophile (silyl cyanide). This dual activation model has led to excellent yields and high enantioselectivities.

The following table summarizes some of the novel catalytic systems being explored for enhanced selectivity in cyanosilylation reactions.

| Catalyst Type | Example Catalyst/System | Substrate Scope | Key Findings & Advantages |

| Chiral Lewis Acids | Chiral N-oxide-Ti(iPrO)₄ Complex | Ketones | Provides O-TMS ethers of cyanohydrins in good yields with enantiomeric excesses up to 69%. |

| Organocatalysts | Chiral Amino Thiourea | Wide variety of ketones | Promotes highly enantioselective cyanosilylation; hindered tertiary amine on catalyst enhances stereoinduction and reactivity. |

| Heterogeneous Catalysts | Fluoride (B91410) on Polymeric Ionic Tags (POLITAG-F) | Aldehydes and ketones | Enables waste-minimized continuous production of cyanohydrin silyl (B83357) ethers; catalyst is recyclable. acs.orgresearchgate.net |

Future work in this domain will likely concentrate on designing catalysts with even greater steric and electronic control to achieve near-perfect enantioselectivity for a broader range of substrates. The development of recyclable and robust catalysts, such as those based on polymeric supports, will also be a key trend, aligning with the principles of green chemistry. acs.orgresearchgate.net

Integration into Multicomponent and Cascade Reactions

The efficiency of organic synthesis is significantly enhanced by the use of multicomponent reactions (MCRs) and cascade (or tandem) reactions, which allow for the construction of complex molecules from simple precursors in a single operation. The integration of this compound into such processes is a promising and actively developing area of research.